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Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3-bromo-5-fluorobenzonitrile has emerged as a significant starting

point in medicinal chemistry for the development of novel therapeutic agents. Its unique

substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group, provides

multiple reaction sites for chemical modification. This guide offers a comparative analysis of

derivatives synthesized from this precursor, with a focus on their characterization and potential

as kinase inhibitors for anticancer therapy. The strategic placement of the bromo and fluoro

substituents allows for precise modifications to tune the efficacy and selectivity of potential drug

candidates.

Physicochemical Characterization of 3-Bromo-5-
fluorobenzonitrile
A foundational understanding of the starting material is crucial for the synthesis of its

derivatives. The key physicochemical properties of 3-bromo-5-fluorobenzonitrile are

summarized below.
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Property Value Reference

Molecular Formula C₇H₃BrFN [1]

Molecular Weight 200.01 g/mol [1]

IUPAC Name 3-bromo-5-fluorobenzonitrile [1]

CAS Number 179898-34-1 [1]

Appearance Solid

SMILES C1=C(C=C(C=C1F)Br)C#N [1]

Synthesis and Characterization of Pyrimidine
Derivatives
A common and effective strategy in drug discovery involves the use of 3-bromo-5-
fluorobenzonitrile as a precursor for the synthesis of pyrimidine derivatives.[2][3] The bromine

atom is amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in

constructing the complex molecular architectures of many modern pharmaceuticals. The

general synthetic pathway often involves the reaction of the benzonitrile derivative with a

suitable amine to form an amidine, followed by cyclization to yield the pyrimidine core.

Below is a comparative table of characterization data for representative pyrimidine derivatives

analogous to those that can be synthesized from 3-bromo-5-fluorobenzonitrile.
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Compound ID
Derivative
Class

Molecular
Formula

Molecular
Weight ( g/mol
)

Spectroscopic
Data
Highlights

1

4-Amino-2-

(aryl)pyrimidine-

5-carboxamide

C₁₃H₁₄N₆O₂ 286.26

¹H-NMR (DMSO-

d₆): δ 10.93 (s,

1H, NH), 8.51 (s,

1H, N=CH), 8.04

(s, 1H,

pyrimidine-H),

7.77 (s, 2H,

NH₂), 7.55 (d,

2H, Ar-H), 7.10

(s, 2H, NH₂),

6.92 (d, 2H, Ar-

H), 3.73 (s, 3H,

OCH₃)

2

4-Amino-2-

(pyrazolyl)pyrimi

dine-5-

carbonitrile

C₁₆H₁₂N₈O 332.32

¹H-NMR (DMSO-

d₆): δ 8.08 (s,

1H, pyrimidine-

H), 7.88 (s, 2H,

NH₂), 7.56, 7.54

(d, 2H, Ar-H),

7.41 (s, 2H,

NH₂), 6.81, 6.79

(d, 2H, Ar-H),

3.91 (s, 3H,

OCH₃)

3 5-Bromo-N-aryl-

pyrimidine

C₁₉H₁₇BrN₅O₂S 474.34 ¹H NMR (400

MHz, DMSO-d₆):

δ 10.19 (s, 1H),

9.39 (s, 1H), 8.80

(s, 1H), 8.58 (s,

1H), 8.12 (d, J =

8.0 Hz, 1H), 7.82

(d, J = 8.0 Hz,

1H), 7.72 (t, J =
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8.0 Hz, 1H), 7.55

(t, J = 8.0 Hz,

1H), 7.39-7.29

(m, 5H), 5.40 (s,

2H).

4

2,4-

Bis(arylamino)-5-

bromopyrimidine

C₂₂H₁₈BrN₅O₂ 479.32

¹H NMR (400

MHz, DMSO-d₆):

δ 9.79 (s, 1H),

9.42 (s, 1H), 8.28

(s, 1H), 7.82 (d, J

= 8.8 Hz, 2H),

7.69 (d, J = 8.8

Hz, 2H), 7.58 (d,

J = 8.8 Hz, 2H),

7.02 (d, J = 8.8

Hz, 2H), 3.79 (s,

3H).

Comparative Biological Activity
Derivatives of 3-bromo-5-fluorobenzonitrile, particularly those with a pyrimidine core, have

shown significant potential as inhibitors of various protein kinases, which are key targets in

cancer therapy.[4][5][6] The following table summarizes the in vitro anticancer and kinase

inhibitory activities of representative compounds.
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Compound ID Target/Cell Line Activity (IC₅₀) Assay Method

C9 NCI-H520 (NSCLC) 1.36 ± 0.27 µM MTT Assay

C9 NCI-H1581 (NSCLC) 1.25 ± 0.23 µM MTT Assay

11e
HCT-116 (Colon

Cancer)
1.14 µM Cytotoxicity Assay[7]

11e
MCF-7 (Breast

Cancer)
1.54 µM Cytotoxicity Assay[7]

11e VEGFR-2 Kinase 0.61 µM
Kinase Inhibition

Assay[7]

12b VEGFR-2 Kinase 0.53 µM
Kinase Inhibition

Assay[7]

10j

H295R

(Adrenocortical

Carcinoma)

4.64 µM
Cell Proliferation

Assay[8]

NS-187 (9b) K562 (Leukemia) Potent
Antiproliferative

Assay[9]

Experimental Protocols
General Synthesis of Pyrimidine Derivatives
A versatile method for the synthesis of pyrimidine derivatives involves a multi-step reaction

starting from a substituted benzonitrile. Initially, the nitrile is converted to an amidine, which

then undergoes cyclization with a suitable partner, such as a β-ketoester, to form the pyrimidine

ring. Subsequent modifications can be made using palladium-catalyzed cross-coupling

reactions at the bromine position.

In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and allowed to adhere overnight.

Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to

various concentrations in the cell culture medium. The cells are then treated with these

compounds for 48-72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC₅₀ values are calculated from the dose-response curves.[4][6]

Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP

produced during a kinase reaction.

Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together

in the reaction buffer.

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to

terminate the reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert

ADP to ATP and introduce luciferase and luciferin to produce light.

Luminescence Measurement: The luminescence is measured using a luminometer. The

amount of light generated is proportional to the amount of ADP produced, which is indicative

of kinase activity. The inhibitory effect of the compound is determined by the reduction in the

luminescent signal.[4][6]

Visualizing Synthesis and Biological Action
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Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental

workflows and biological pathways relevant to these compounds.

General Synthetic Workflow

3-Bromo-5-fluorobenzonitrile

Amidine Formation

1. Amine
2. Lewis Acid

Cyclization
(e.g., with β-ketoester)

Substituted Pyrimidine Core

Palladium-Catalyzed
Cross-Coupling

(e.g., Suzuki, Buchwald-Hartwig)

Final Derivative Library

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
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Kinase Signaling Pathway Inhibition

Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling pathway by a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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